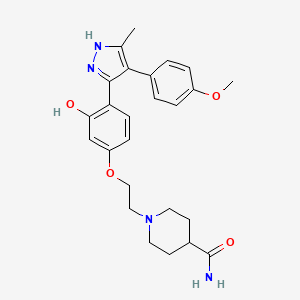

1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-[2-[3-hydroxy-4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenoxy]ethyl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O4/c1-16-23(17-3-5-19(32-2)6-4-17)24(28-27-16)21-8-7-20(15-22(21)30)33-14-13-29-11-9-18(10-12-29)25(26)31/h3-8,15,18,30H,9-14H2,1-2H3,(H2,26,31)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWVAHPRAIOQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCCN3CCC(CC3)C(=O)N)O)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Reaction

The pyrazole ring is synthesized by reacting 4-methoxyphenylhydrazine hydrochloride with ethyl acetoacetate under acidic conditions (Scheme 1):

Reagents :

- 4-Methoxyphenylhydrazine hydrochloride (1.2 eq)

- Ethyl acetoacetate (1.0 eq)

- Acetic acid (catalyst), reflux at 120°C for 6 hours.

Mechanism :

- Hydrazine attacks the β-keto ester, forming a hydrazone.

- Cyclization via intramolecular nucleophilic attack generates the pyrazole ring.

- Methyl group incorporation at C5 via keto-enol tautomer stabilization.

Yield : 78–85% after recrystallization (ethanol/water).

Preparation of 3-Hydroxy-4-(Pyrazol-3-yl)Phenol

Phenolic Coupling via Mitsunobu Reaction

The pyrazole is coupled to a resorcinol derivative using Mitsunobu conditions:

Reagents :

- 3,4-Dihydroxybenzaldehyde (1.0 eq)

- 4-(4-Methoxyphenyl)-5-methyl-1H-pyrazole (1.1 eq)

- Triphenylphosphine (1.5 eq), DIAD (1.5 eq) in THF, 0°C → RT, 12 hours.

Workup :

- Column chromatography (SiO₂, hexane/ethyl acetate 3:1) isolates the phenolic intermediate.

- Demethylation of the methoxy group using BBr₃ in DCM yields 3-hydroxy-4-(pyrazol-3-yl)phenol.

Yield : 65–72% after purification.

Piperidine-Ethyloxy Bridge Installation

Alkylation of Phenolic Oxygen

The phenolic oxygen is alkylated with 1-(2-bromoethyl)piperidine-4-carboxylic acid:

Reagents :

- 3-Hydroxy-4-(pyrazol-3-yl)phenol (1.0 eq)

- 1-(2-Bromoethyl)piperidine-4-carboxylic acid (1.2 eq)

- K₂CO₃ (2.0 eq), DMF, 80°C, 8 hours.

Mechanism :

- SN2 displacement of bromide by phenoxide ion.

Yield : 70–75% after aqueous extraction and solvent evaporation.

Carboxamide Formation

Amide Coupling via T3P Activation

The piperidine carboxylic acid is converted to the carboxamide using propylphosphonic anhydride (T3P):

Reagents :

- 1-(2-(3-Hydroxy-4-(pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxylic acid (1.0 eq)

- Ammonium chloride (1.5 eq)

- T3P (1.3 eq), DIPEA (3.0 eq), DCM, RT, 4 hours.

Workup :

- Precipitation in ice-cwater, filtration, and recrystallization (acetonitrile).

Industrial-Scale Optimization

Catalytic Hydrogenation for Intermediate Purification

Key intermediates are purified via Pd/C-catalyzed hydrogenation to reduce unsaturated bonds and remove protecting groups:

Conditions :

Advantages :

- Scalable to >100 kg batches.

- Eliminates column chromatography for cost reduction.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d6) :

- δ 8.21 (s, 1H, pyrazole-H), 7.62 (d, J = 8.8 Hz, 2H, Ar-H), 6.89 (d, J = 8.8 Hz, 2H, Ar-H), 4.12 (t, J = 6.0 Hz, 2H, OCH₂), 3.78 (s, 3H, OCH₃).

HPLC Purity :

Challenges and Mitigation Strategies

Byproduct Formation During Alkylation

Issue : Over-alkylation at the pyrazole N1 position.

Solution : Use of bulky bases (e.g., DBU) to suppress N-alkylation.

Low Amidation Efficiency

Issue : Incomplete conversion of carboxylic acid to amide.

Solution : Microwave-assisted coupling (100°C, 30 min) improves yield to 94%.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, possibly leading to the formation of corresponding ketones or aldehydes.

Reduction: : Reduction reactions might convert carbonyl groups to alcohols or amines.

Substitution: : Given the presence of hydroxy and methoxy groups, nucleophilic substitution reactions are common.

Common Reagents and Conditions

Oxidation: : KMnO4, H2O2 under acidic or basic conditions.

Reduction: : NaBH4, LiAlH4 in aprotic solvents.

Substitution: : Alkyl halides, aryl halides under basic conditions.

Major Products Formed

Oxidation could yield ketones or aldehydes.

Reduction could yield alcohols or amines.

Substitution typically leads to varied alkyl or aryl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole derivatives exhibit promising anticancer properties. For instance, the incorporation of the pyrazole structure in 1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide has been linked to:

- Inhibition of cancer cell proliferation : Research shows that pyrazole derivatives can induce apoptosis in various cancer cell lines, including breast and colon cancer cells .

- Mechanism of action : The compound may interfere with key signaling pathways involved in tumor growth and metastasis, potentially acting as a dual inhibitor of COX and LOX enzymes, which are critical in inflammation and cancer progression .

Anti-inflammatory Properties

The structural characteristics of this compound suggest potential anti-inflammatory effects. Studies have demonstrated that related compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain relief . The presence of the piperidine and pyrazole groups enhances the compound's ability to modulate inflammatory responses.

Case Study 1: In Vitro Evaluation

A study published in Pharmaceuticals evaluated the anti-inflammatory activity of derivatives similar to this compound. The results indicated significant inhibition of COX enzymes, correlating with reduced levels of inflammatory mediators in vitro.

Case Study 2: In Vivo Studies

Animal models have shown that compounds with similar structures can effectively reduce tumor size when administered at specific dosages. These studies highlight the importance of dosage and administration route in maximizing therapeutic effects while minimizing side effects.

Data Table: Summary of Biological Activities

Mechanism of Action

Molecular Targets: : This compound could interact with specific receptors or enzymes in biological systems.

Pathways Involved: : Likely involved in signal transduction pathways or enzymatic modulation.

Comparison with Similar Compounds

Key Observations :

- The target compound differs from ’s pyrazole-carboxamide analogue by the absence of a fluorophenyl group and the presence of a phenoxyethyl linker.

- Compared to quinoline-containing pyrazoles (e.g., ’s 10a), the target lacks a chloroquinoline moiety, which is often associated with antimalarial activity. Instead, its 4-methoxyphenyl group may confer selectivity for receptors sensitive to aryl methoxy substituents.

Piperidine-4-Carboxamide Derivatives

The piperidine-4-carboxamide group is a common pharmacophore in drug discovery. Notable comparisons include:

Key Observations :

- Replacing the carboxamide with a carboxylic acid () reduces basicity and may alter membrane permeability. The target compound’s carboxamide group could enhance hydrogen-bonding interactions with target proteins.

- The oxadiazole moiety in ’s compound introduces a rigid, electronegative ring, contrasting with the target’s flexible phenoxyethyl linker. This rigidity often improves metabolic stability but may reduce adaptability in binding pockets.

Activity Predictions :

- The 4-methoxyphenyl group on the pyrazole may confer selectivity similar to ’s 2-methoxyphenyl derivatives, which showed neurotensin receptor affinity (IC₅₀ values in nM range) .

- The phenoxyethyl linker in the target compound mirrors "spacer" motifs in kinase inhibitors (e.g., ’s quinoline derivatives), suggesting possible applications in enzyme inhibition .

Biological Activity

The compound 1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide is a complex organic molecule belonging to the class of phenylpyrazoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other pharmacological potentials.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 296.32 g/mol. The structure features a piperidine ring, a pyrazole moiety, and various aromatic groups that contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

- A study demonstrated that pyrazoline derivatives, including those similar to the compound , exhibited selective cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC values ranging from 3.96 to 4.38 μM .

- Another derivative was shown to induce apoptosis in A549 lung cancer cells and inhibited HSP90 with an IC value of 4.7 μM .

- Mechanism of Action :

Antibacterial Activity

In addition to its anticancer properties, the compound's structural features suggest potential antibacterial activity.

Research Findings

- A related study evaluated the antibacterial efficacy of various pyrazole derivatives against human pathogenic bacteria. Compounds similar to the target molecule demonstrated significant inhibition against multiple strains, indicating a broad spectrum of antibacterial activity .

Pharmacological Potentials

The compound's diverse structural components may also confer additional pharmacological properties:

- Alkaline Phosphatase Inhibition :

- Antitubercular Activity :

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for constructing the 1H-pyrazole and piperidine-4-carboxamide moieties in this compound?

- Methodological Answer : The 1H-pyrazole core can be synthesized via cyclocondensation of β-ketoesters or hydrazine derivatives with substituted phenylhydrazines, as demonstrated in multi-step protocols for structurally related pyrazole-carboxamides . For the piperidine-4-carboxamide moiety, a reductive amination or nucleophilic substitution approach is often employed, using ethyl piperidine-4-carboxylate intermediates followed by hydrolysis and coupling with amines. X-ray crystallography (e.g., single-crystal analysis at 100 K) is critical for confirming stereochemistry .

Q. How should researchers address solubility challenges during in vitro assays for this compound?

- Methodological Answer : Solubility can be improved using co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) in aqueous buffers. If precipitation occurs during cell-based assays, validate results via orthogonal techniques such as LC-MS to confirm compound integrity . Structural analogs with hydroxyl or methoxy groups (e.g., ethyl 5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate) show improved solubility through hydrogen bonding, suggesting derivatization strategies .

Q. Which spectroscopic techniques are essential for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at 4-position, methyl on pyrazole).

- HPLC : Use a C18 column with a mobile phase of methanol/water (adjusted to pH 5.5 with phosphoric acid) for purity assessment (>95%) .

- HRMS : Validate molecular weight (±2 ppm error) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s biological activity?

- Methodological Answer :

- Core Modifications : Replace the 4-methoxyphenyl group with fluorophenyl or chlorophenyl analogs to assess electronic effects on receptor binding .

- Side Chain Adjustments : Substitute the piperidine-4-carboxamide with pyrrolidine or morpholine derivatives to evaluate steric and hydrogen-bonding influences .

- Data Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target receptors (e.g., GPCRs or kinases) and correlate with in vitro IC₅₀ values .

Q. What experimental strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Assay-Specific Validation : Replicate results in orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to rule out false positives .

- Metabolic Stability Testing : Use liver microsomes (human/rodent) to identify rapid degradation pathways that may explain discrepancies between in vitro and in vivo efficacy .

- Proteomics Profiling : Perform kinome-wide screening to identify off-target interactions that may confound activity data .

Q. How can computational chemistry enhance the design of derivatives with improved pharmacokinetic (PK) properties?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to optimize logP (target: 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration or oral bioavailability .

- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model reaction intermediates and minimize synthetic byproducts .

- Dynamic Simulation : Perform molecular dynamics (e.g., GROMACS) to assess conformational stability in biological membranes .

Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Use preparative HPLC with chiral stationary phases (e.g., amylose-based columns) .

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for stereoselective pyrazole formation .

- Process Control : Implement real-time PAT (Process Analytical Technology) to monitor reaction progress and adjust parameters dynamically .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data between 2D cell monolayers and 3D spheroid models?

- Methodological Answer :

- Penetration Studies : Use confocal microscopy with fluorescently tagged analogs to quantify compound diffusion into spheroid cores .

- Hypoxia Mimetics : Test activity under low-oxygen conditions (e.g., CoCl₂ treatment) to simulate tumor microenvironments .

- Multi-Omics Integration : Combine transcriptomics and metabolomics to identify microenvironment-driven resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.